2,3,4-Triaminophenol
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Overview
Description
2,3,4-Triaminophenol is an organic compound characterized by the presence of three amino groups attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triaminophenol typically involves the nitration of phenol followed by reduction. The nitration process introduces nitro groups into the phenol ring, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triaminophenol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, where the amino groups act as activating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenols, nitroso compounds, and complex amine derivatives .
Scientific Research Applications
2,3,4-Triaminophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Triaminophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
2,4,5-Triaminophenol: Similar in structure but with different positioning of amino groups, leading to variations in reactivity and applications.
2,3,5-Triaminophenol: Another isomer with distinct chemical properties and uses.
Properties
IUPAC Name |
2,3,4-triaminophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHVTIXTMOWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601252 |
Source
|
Record name | 2,3,4-Triaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31905-56-3 |
Source
|
Record name | 2,3,4-Triaminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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